4-Acetyl-1,8-naphthalic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
8-acetyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c1-7(15)8-5-6-11-12-9(8)3-2-4-10(12)13(16)18-14(11)17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBKEYIMRMDPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318920 | |
| Record name | 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146-72-1 | |
| Record name | NSC338070 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 4 Acetyl 1,8 Naphthalic Anhydride
Precursor Synthesis and Functionalization Strategies
The synthesis of 4-acetyl-1,8-naphthalic anhydride (B1165640) can be achieved through several distinct pathways, each with its own set of advantages and challenges. These methods primarily involve the introduction of the acetyl group onto a pre-existing naphthalic anhydride core or the construction of the substituted naphthalic anhydride from a suitable precursor.
Halogenation-Substitution Pathways
A common and versatile approach to synthesizing derivatives of 1,8-naphthalic anhydride involves the initial halogenation of the aromatic core, followed by a nucleophilic substitution to introduce the desired functional group.
The synthesis of 4-halo-1,8-naphthalic anhydrides, such as 4-chloro- or 4-bromo-1,8-naphthalic anhydride, serves as a crucial first step. These halogenated intermediates are typically prepared through the direct halogenation of an alkali metal salt of naphthalic acid in an aqueous solution. google.com For instance, reacting a solution of sodium naphthalate with chlorine or bromine gas at temperatures ranging from 0 to 100°C can yield the corresponding 4-halo derivative. To ensure high regioselectivity for the 4-position and prevent the formation of isomers, it is critical to maintain a pH above 10 during the reaction.
Once the 4-halo-1,8-naphthalic anhydride is obtained, the halogen atom can be displaced by an acetyl group. While direct acetylation at this position is not commonly reported, this pathway is foundational for introducing other functionalities that can be later converted to an acetyl group. For example, the halogen can be substituted with a piperidine (B6355638) moiety, which can then be further modified. nih.gov
| Parameter | Value | Reference |
| Reactants | Sodium naphthalate, Cl₂ or Br₂ gas | |
| Solvent | Aqueous alkali solution | |
| Temperature | 0–100°C (optimized at 20–40°C) | |
| pH | > 10 | |
| Yield | 85–92% |
Nitration-Reduction-Acetylation Cascade
An alternative and widely employed strategy begins with the nitration of acenaphthene (B1664957), a readily available hydrocarbon. This multi-step process ultimately leads to the desired 4-acetyl-1,8-naphthalic anhydride.
The initial step involves the nitration of acenaphthene using concentrated nitric acid in acetic acid at a controlled temperature of 50–60°C. This reaction selectively produces 4-nitroacenaphthene as the major product. Subsequently, the 4-nitroacenaphthene is oxidized using a strong oxidizing agent like potassium dichromate in glacial acetic acid at 100–120°C to form 4-nitro-1,8-naphthalic anhydride. clausiuspress.com The nitro group is then reduced to an amino group. This reduction can be efficiently achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent such as acetonitrile (B52724) under a hydrogen atmosphere, resulting in 4-amino-1,8-naphthalic anhydride with high conversion rates. chemicalbook.com The final step is the acetylation of the amino group. This is typically carried out using acetic anhydride in a solvent like pyridine (B92270) at elevated temperatures (e.g., 80°C) to yield 4-acetylamino-1,8-naphthalic anhydride. While this provides the acetylamino derivative, further hydrolysis would be required to obtain the target this compound.
| Step | Reagents & Conditions | Product | Yield | Reference |
| Nitration | Acenaphthene, conc. HNO₃, Acetic acid, 50–60°C | 4-Nitroacenaphthene | 75% selectivity | |
| Oxidation | 4-Nitroacenaphthene, K₂Cr₂O₇, Glacial acetic acid, 100–120°C | 4-Nitro-1,8-naphthalic anhydride | 65–70% | |
| Reduction | 4-Nitro-1,8-naphthalic anhydride, Pd/C, H₂, Acetonitrile | 4-Amino-1,8-naphthalic anhydride | 98% conversion | chemicalbook.com |
| Acetylation | 4-Amino-1,8-naphthalic anhydride, Acetic anhydride, Pyridine, 80°C | 4-Acetylamino-1,8-naphthalic anhydride | 85–90% |
Directed Ortho-Metalation Approaches
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orgwikipedia.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgwikipedia.org
In the context of naphthalic anhydride, the anhydride moiety itself can act as a directing group. Lithiation of 1,8-naphthalic anhydride with a strong base like lithium diisopropylamide (LDA) at a low temperature of -78°C, followed by quenching the resulting aryllithium intermediate with acetyl chloride, can selectively introduce the acetyl group at the 4-position. This method can be highly efficient, with reported yields around 70%. However, it requires strict anhydrous conditions and precise temperature control to be successful. The principle of DoM has been explored for various naphthalene (B1677914) derivatives, demonstrating its utility in achieving specific substitution patterns that are often difficult to obtain through classical electrophilic aromatic substitution. researchgate.netnih.gov
Friedel-Crafts Acylation Techniques
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. nih.govkhanacademy.org However, its application to the electron-deficient naphthalic anhydride ring system presents challenges.
Direct Friedel-Crafts acylation of 1,8-naphthalic anhydride with acetyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃) at elevated temperatures (e.g., 120°C) can introduce the acetyl group at the 4-position. Despite its directness, this method often suffers from low yields, typically in the range of 30–40%, due to the deactivating effect of the anhydride group and the potential for competing side reactions. The development of more environmentally friendly, solvent-free mechanochemical Friedel-Crafts reaction conditions offers a potential avenue for improving the efficiency of such acylations. nih.gov
Optimization of Synthetic Conditions and Yield Enhancement
To improve the practicality and scalability of the synthesis of this compound, optimization of reaction conditions is crucial. Key parameters that significantly influence the outcome of the synthesis include temperature and the choice of solvent.
Temperature and Solvent Effects on Reaction Efficiency
The efficiency of each synthetic step is highly dependent on temperature and the solvent system employed. For instance, in the halogenation pathway, maintaining the temperature between 20–40°C is optimal for achieving high yields. In the nitration of acenaphthene, careful temperature control at 50–60°C is necessary to favor the formation of the desired 4-nitro isomer.
In the reduction of 4-nitro-1,8-naphthalic anhydride, the choice of solvent can impact the reaction rate and yield. Acetonitrile has been shown to be an effective solvent for the catalytic hydrogenation. chemicalbook.com For the final acetylation step, pyridine is a common solvent that also acts as a base to neutralize the acetic acid byproduct.
Catalytic Approaches in Synthesis
The synthesis of this compound can be achieved through various routes, with catalytic methods offering efficient and selective pathways. One prominent strategy involves the Friedel-Crafts acylation of 1,8-naphthalic anhydride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and acetyl chloride as the acylating agent. The reaction, conducted at elevated temperatures (e.g., 120°C), introduces the acetyl group predominantly at the 4-position of the naphthalic anhydride ring.
Another catalytic approach is directed ortho-metalation. This method involves the use of a strong base like lithium diisopropylamide (LDA) to deprotonate the 1,8-naphthalic anhydride at a specific position. The resulting lithiated intermediate is then quenched with acetyl chloride to introduce the acetyl group. This technique offers high selectivity for the 4-position, with reported yields around 70%, but requires stringent anhydrous conditions and precise temperature control at -78°C.
Furthermore, catalytic hydrogenation plays a crucial role in multi-step synthetic sequences starting from acenaphthene. clausiuspress.com In this pathway, acenaphthene is first nitrated and then oxidized to yield 4-nitro-1,8-naphthalic anhydride. clausiuspress.com The nitro group is subsequently reduced to an amino group via catalytic hydrogenation. A common catalyst for this reduction is palladium on carbon (Pd/C), used in a solvent like acetonitrile under a hydrogen atmosphere. This reduction can achieve high conversion rates, up to 98%, to produce 4-amino-1,8-naphthalic anhydride. chemicalbook.com While not a direct synthesis of the acetyl derivative, this amino intermediate is a key precursor for further functionalization.
Phase transfer catalysis has also been employed in the synthesis of derivatives of 1,8-naphthalic anhydride. For instance, N-alkyl-4-fluoro-1,8-naphthalimides have been synthesized through the phase transfer catalytic alkylation of 4-fluoro-1,8-naphthalimide using tetraalkylammonium salts as catalysts. nuph.edu.uaresearchgate.net This highlights the utility of catalytic methods in modifying the 1,8-naphthalic anhydride scaffold.
Chemical Reactivity and Transformation Mechanisms
The presence of both the electron-withdrawing anhydride group and the acetyl group on the naphthalene ring system endows this compound with a unique chemical reactivity, making it a versatile intermediate for the synthesis of a wide range of derivatives.
Oxidation Reactions to Quinone Derivatives
The acetyl group and the naphthalene ring of this compound can undergo oxidation to form the corresponding quinone derivatives. Common oxidizing agents employed for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction conditions for these oxidations are critical to control the extent of oxidation and to avoid undesired side reactions. The resulting quinones are valuable compounds with potential applications in materials science and as intermediates in organic synthesis.
A related oxidation process is the conversion of 4-nitroacenaphthene, a precursor in some synthetic routes to 4-substituted 1,8-naphthalic anhydrides, to 4-nitro-1,8-naphthalic anhydride. This oxidation is typically carried out using potassium dichromate (K₂Cr₂O₇) in glacial acetic acid at temperatures between 100–120°C, with yields ranging from 65–70%.
Reduction Reactions to Hydroquinone (B1673460) and Amino Derivatives
The carbonyl group of the acetyl moiety and the anhydride ring can be targeted for reduction. Reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used to convert the acetyl group to a hydroxyl group and potentially open the anhydride ring. The reduction of the acetyl group can lead to hydroquinone derivatives after subsequent tautomerization.
A significant reduction reaction in the synthesis of related compounds is the conversion of a nitro group at the 4-position to an amino group. This is a key step in a multi-step synthesis starting from acenaphthene. clausiuspress.com The reduction of 4-nitro-1,8-naphthalic anhydride to 4-amino-1,8-naphthalic anhydride is effectively achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This transformation is highly efficient, with reported yields of up to 98%. Optimization of this reduction step is crucial for the large-scale production of 4-amino-1,8-naphthalic anhydride, an important intermediate for fluorescent dyes. clausiuspress.com
Electrophilic Substitution Reactions on the Naphthalene Ring System
The naphthalene ring of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The electron-withdrawing nature of the anhydride and acetyl groups deactivates the ring towards electrophilic attack, making harsh reaction conditions sometimes necessary. Nevertheless, reactions such as nitration and halogenation can be performed.
For instance, the direct acylation of 1,8-naphthalic anhydride via a Friedel-Crafts reaction is a form of electrophilic substitution that introduces the acetyl group at the 4-position. Halogenation of alkali metal naphthalates can also be controlled to achieve regioselectivity at the 4-position. The introduction of a nitro group can be achieved through nitration of acenaphthene, which, after oxidation, leads to 4-nitro-1,8-naphthalic anhydride. This nitro derivative can then be a precursor for other functional groups.
Ring Opening and Rearrangement Mechanisms
The anhydride ring of this compound is susceptible to ring-opening reactions by various nucleophiles. Water can hydrolyze the anhydride to the corresponding dicarboxylic acid. researchgate.netrsc.org This hydrolysis is a reversible process, and the dicarboxylic acid can be cyclized back to the anhydride, often with heating. researchgate.netrsc.org
More complex rearrangements can occur under specific conditions. For example, a study on a related 8-nitro-1-naphthoic acid derivative demonstrated an unprecedented rearrangement where steric strain between the nitro and carboxylic acid groups led to the disruption of the aromaticity of the naphthalene core. nih.gov This involved the addition of water to a strained naphtho oxazinium intermediate, inducing fragmentation and rearrangement to form a conjugated aldehyde. nih.gov While not directly involving this compound, this illustrates the potential for complex rearrangements in sterically hindered 1,8-disubstituted naphthalene systems.
Rearrangements such as the Pinacol, Baeyer-Villager, and Wolff rearrangements are known to occur in various organic substrates, often involving the migration of an alkyl or aryl group. libretexts.org While specific examples for this compound are not detailed in the provided context, the presence of carbonyl groups and the potential for forming reactive intermediates suggest that such rearrangements could be possible under appropriate conditions.
Reactions with Nitrogen Nucleophiles and Cyclization Reactions
This compound readily reacts with nitrogen nucleophiles, such as ammonia (B1221849) and primary amines, leading to the formation of N-substituted 4-acetyl-1,8-naphthalimides. libretexts.orglibretexts.org These reactions typically proceed through a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the anhydride, leading to ring opening and subsequent cyclization to form the imide ring. libretexts.org These reactions are often carried out by heating the anhydride with the amine in a suitable solvent. google.com
The resulting naphthalimide derivatives are of significant interest due to their fluorescent properties. For example, 4-amino-1,8-naphthalimide (B156640) derivatives are important yellow fluorescent dyes. nih.gov The synthesis of these compounds often involves the reaction of a 4-substituted-1,8-naphthalic anhydride with an amine. For instance, 4-bromo-1,8-naphthalic anhydride can be reacted with amines to form substituted naphthalimides, which can then undergo further reactions. evitachem.commdpi.com
Structural Modifications and Derivatization Chemistry of 4 Acetyl 1,8 Naphthalic Anhydride
Synthesis of Naphthalimide Analogues via Anhydride (B1165640) Condensation
The most fundamental transformation of 4-acetyl-1,8-naphthalic anhydride involves the condensation of its anhydride moiety with primary amines to form the corresponding naphthalimides. This reaction serves as a cornerstone for accessing a vast library of derivatives with tailored properties.
N-Substitution Strategies for Imide Formation
The reaction of this compound with various primary amines readily yields N-substituted 4-acetyl-1,8-naphthalimides. This process is typically carried out by heating the anhydride with the desired amine in a suitable solvent, such as ethanol (B145695) or acetic acid. rsc.org A broad range of amines, including alkylamines, arylamines, and those bearing additional functional groups, can be employed, allowing for the introduction of diverse substituents at the imide nitrogen. rsc.org For instance, condensation with amino acids has been utilized to introduce carboxylic acid functionalities, creating derivatives with potential for further conjugation or for use as fluorescent labels for biological molecules. nuph.edu.uaresearchgate.net The choice of the N-substituent is a critical determinant of the final compound's solubility, electronic properties, and biological activity.
The following table provides examples of N-substituted naphthalimides synthesized from substituted 1,8-naphthalic anhydrides, illustrating the versatility of this synthetic approach.
| Starting Anhydride | Amine | N-Substituent | Reference |
| 4-Bromo-1,8-naphthalic anhydride | n-Butylamine | n-Butyl | nih.gov |
| 4-Fluoro-1,8-naphthalic anhydride | Glycine | Carboxymethyl | nuph.edu.uaresearchgate.net |
| 4-Fluoro-1,8-naphthalic anhydride | β-Alanine | 2-Carboxyethyl | nuph.edu.uaresearchgate.net |
| 4-Fluoro-1,8-naphthalic anhydride | 6-Aminocaproic acid | 5-Carboxypentyl | nuph.edu.uaresearchgate.net |
| 3-Nitro-1,8-naphthalic anhydride | Hexylamine | Hexyl | mdpi.com |
| 3-Nitro-1,8-naphthalic anhydride | Benzylamine | Benzyl | mdpi.com |
Peripheral Functionalization at C-4 and Other Naphthalene (B1677914) Core Positions
While the acetyl group at the C-4 position is a defining feature, further functionalization of the naphthalene core offers another avenue for creating diverse analogues. The existing acetyl group can be a site for various chemical transformations. For example, it can undergo oxidation or reduction reactions.
Furthermore, other positions on the naphthalene ring can be modified. Halogenated 1,8-naphthalic anhydrides, such as 4-bromo- or 4-chloro-1,8-naphthalic anhydride, are common starting materials for introducing a variety of functional groups at the C-4 position through nucleophilic substitution reactions. google.comnih.gov For instance, reaction with amines can replace the halogen to yield 4-amino-N-alkyl-1,8-naphthalimides. google.com The Suzuki coupling reaction of 4-bromo-1,8-naphthalimide derivatives with boronic acids has also been employed to introduce aryl groups at the C-4 position. mdpi.com
Development of Diverse Polycyclic and Heterocyclic Derivatives
The reactivity of this compound and its derivatives extends beyond simple imide formation, enabling the construction of more complex molecular architectures, including various heterocyclic systems.
Incorporation of Oxazole, Thiazole, and Triazole Moieties
The versatile reactivity of the naphthalimide scaffold allows for the fusion or attachment of various heterocyclic rings. For example, 1,8-naphthalimide (B145957) derivatives can be used as precursors for synthesizing compounds containing pyrazoline, triazoline, and tetrazoline rings. researchgate.net A common strategy involves converting a naphthalimide derivative into a diazonium salt, which can then react with suitable reagents to form the desired heterocyclic system. researchgate.net For instance, reaction with acetylacetone (B45752) followed by treatment with a hydrazine (B178648) derivative can yield pyrazoline-containing naphthalimides. researchgate.net The copper(I)-catalyzed Huisgen–Meldal–Sharpless 1,3-dipolar cycloaddition, a "click chemistry" reaction, has been successfully used to synthesize naphthalimide-carborane conjugates containing a triazole linker. nih.gov This reaction involves the cycloaddition of an azide (B81097) with a terminal alkyne. nih.gov
Impact of Substituent Effects on Molecular Architecture and Reactivity
The introduction of different substituents onto the this compound framework has a profound impact on the molecular architecture and reactivity of the resulting derivatives. The electron-withdrawing acetyl group at the C-4 position already modulates the electronic properties of the naphthalene system.
The nature of the substituent at the imide nitrogen (the N-substituent) can influence solubility and intermolecular interactions. The substituents on the naphthalene core, particularly at the C-4 position, have a significant effect on the photophysical properties of the naphthalimide derivatives. nih.gov For instance, amino-substituted 1,8-naphthalimides are typically yellow and exhibit green fluorescence, while derivatives with a halogen atom or alkoxy groups are often colorless and show blue fluorescence. nih.gov The introduction of bulky substituents can induce steric hindrance, affecting the planarity of the molecule and, consequently, its electronic and photophysical properties.
The following table summarizes the effects of different substituents on the properties of naphthalimide derivatives.
| Substituent Position | Substituent Type | Effect | Reference |
| C-4 | Electron-donating (e.g., amino) | Bathochromic shift in absorption and emission, green fluorescence | nih.gov |
| C-4 | Electron-withdrawing (e.g., halogen, alkoxy) | Blue fluorescence | nih.gov |
| Imide Nitrogen | Alkyl, Aryl | Influences solubility and intermolecular interactions | rsc.org |
| Imide Nitrogen | Functional groups (e.g., carboxylic acid) | Provides sites for further conjugation | nuph.edu.uaresearchgate.net |
Spectroscopic Characterization and Photophysical Investigations
Advanced Spectroscopic Techniques for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the molecular structure of organic compounds. For 4-Acetyl-1,8-naphthalic anhydride (B1165640), ¹H NMR data in d₆-DMSO shows characteristic signals for the aromatic protons and the acetyl group. Specifically, a doublet at δ 8.70 (J=8 Hz) and another at δ 8.44 (J=7 Hz) are assigned to the naphthalene (B1677914) ring protons, while a singlet at δ 2.65 corresponds to the three protons of the acetyl group (COCH₃).
¹³C NMR data provides further insight into the carbon framework of the molecule. Although specific data for 4-Acetyl-1,8-naphthalic anhydride is not detailed in the provided results, related naphthalic anhydride derivatives show distinct signals for the carbonyl carbons of the anhydride group and the aromatic carbons. For instance, in a related 6-chloro-benzo[de]isoquinoline-1,3-dione, the carbonyl carbons appear at δ 160.1 and δ 160.4 ppm. sci-hub.se
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.70 | d | 8 | Aromatic H |
| 8.44 | d | 7 | Aromatic H |
| 2.65 | s | COCH₃ | |
| Solvent: d₆-DMSO |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound (KBr), a strong absorption band is observed at 1850 cm⁻¹, which is characteristic of the anhydride C=O stretching vibration. Another prominent band at 1680 cm⁻¹ is attributed to the C=O stretching of the acetyl group. For comparison, in a similar compound, 4-bromo-3-nitro-1,8-naphthalic anhydride, the carbonyl stretching bands appear at 1778 and 1732 cm⁻¹. researchgate.net
Mass spectrometry (MS) confirms the molecular weight of the compound. The molecular formula of this compound is C₁₄H₈O₄, corresponding to a molecular weight of 240.21 g/mol . biosynth.com
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 1850 | Anhydride C=O |
| 1680 | Acetyl C=O |
| Matrix: KBr |
UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of naphthalic anhydride derivatives is characterized by strong π-π* transitions of the aromatic system. researchgate.net For instance, derivatives of 1,8-naphthalic anhydride generally exhibit a broad absorption band above 400 nm. sci-hub.se The position of the absorption maximum can be influenced by the solvent polarity. For example, a related compound, 4-bromo-3-nitro-1,8-naphthalic anhydride, shows an absorption maximum at 236 nm in ethanol (B145695), which shifts to 338 nm in the more polar solvent DMSO. ekb.eg This red shift indicates an intramolecular charge transfer (ICT) character. ekb.eg
Fluorescence and Emission Spectroscopy Studies
Naphthalic anhydride and its derivatives are known for their fluorescent properties, which are highly dependent on the nature and position of substituents on the naphthalene ring.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The presence of electron-withdrawing groups, such as the acetyl group in this compound, tends to decrease the fluorescence intensity. In contrast, electron-donating groups enhance fluorescence. For example, 4-amino-substituted naphthalimides often exhibit strong fluorescence with quantum yields that can be as high as 0.8. rsc.org Derivatives of 4-bromo-1,8-naphthalic anhydride have shown strong fluorescence with quantum yields over 0.6 in DMF. evitachem.com
Fluorescence lifetime is another important parameter. For a similar class of compounds, 4-amino-1,8-naphthalimide (B156640) derivatives, a fluorescence lifetime of about 7 ns has been observed in nonpolar solvents. nih.gov
The emission wavelength of naphthalic anhydride derivatives can be modulated by substituents and the solvent environment. A significant red shift in the emission spectrum is often observed with increasing solvent polarity, a phenomenon known as solvatochromism. This effect is attributed to the stabilization of the more polar excited state in polar solvents. For example, a diarylethene based on naphthalic anhydride showed a remarkable red shift of the fluorescence maximum by more than 150 nm due to intramolecular charge transfer. rsc.org Similarly, 4-bromo-3-nitro-1,8-naphthalic anhydride exhibits a red shift of approximately 17 nm in its fluorescence maximum when the solvent is changed from ethanol to DMSO. ekb.eg This positive solvatochromism is a common feature for many naphthalic anhydride and naphthalimide derivatives. sci-hub.seresearchgate.net
Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) Phenomena
Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) are two key photophysical processes that govern the fluorescence behavior of many organic dyes, including derivatives of 1,8-naphthalimide (B145957). These phenomena are central to the design of fluorescent probes and chemosensors.
Intramolecular Charge Transfer (ICT) typically occurs in molecules that possess both an electron-donating group and an electron-accepting group linked by a π-conjugated system. In the context of 1,8-naphthalimide derivatives, the imide portion acts as an electron acceptor. nih.gov When an electron-donating group, such as an amino group, is introduced at the C-4 position, an ICT state can be established upon photoexcitation. ekb.egnih.gov This charge transfer from the donor to the acceptor moiety results in a large excited-state dipole moment, making the fluorescence emission highly sensitive to solvent polarity. ekb.eg While the acetyl group of this compound is electron-withdrawing, its presence significantly alters the electron density of the aromatic system, thereby influencing the ICT character of any sensor molecule subsequently derived from it.
Photoinduced Electron Transfer (PET) is another crucial mechanism for modulating fluorescence, often utilized in "off-on" sensor design. A typical PET sensor consists of a fluorophore (e.g., a naphthalimide) covalently linked to a receptor unit that can act as an electron donor or acceptor (a quencher). mdpi.comresearchgate.net In the "off" state, photoexcitation of the fluorophore is followed by a rapid electron transfer to or from the receptor, a non-radiative process that quenches fluorescence. researchgate.net When the receptor binds to a specific analyte, its electron-donating or -accepting ability is suppressed, inhibiting the PET process and "turning on" the fluorescence. mdpi.com The 1,8-naphthalic anhydride core itself can function as an efficient photo-induced electron acceptor from aliphatic amines, indicating the inherent capability of the scaffold to participate in PET processes. iaea.org
Chemosensing Properties and Photophysical Response to Specific Analytes
This compound is a valuable building block for the synthesis of chemosensors. By reacting the anhydride with various amines, it is possible to create a diverse library of 4-acetyl-1,8-naphthalimide derivatives. These derivatives can be further functionalized to include specific recognition moieties (receptors) for a wide range of analytes, including metal ions, anions, and biologically relevant molecules.
The sensing mechanism of these naphthalimide-based chemosensors is almost always predicated on the modulation of their photophysical properties—specifically ICT or PET—upon interaction with a target analyte. The binding event alters the electronic structure of the sensor molecule, leading to a discernible change in its absorption or fluorescence spectrum, such as a shift in wavelength, an enhancement (chemo-enhancement), or a quenching (chemo-quenching) of the emission. mdpi.com
For example, a naphthalimide derivative designed for detecting high pH and Hg²⁺ ions operated via a PET mechanism. mdpi.com At neutral pH, the sensor existed as a self-associated, non-fluorescent dimer. At high pH, deprotonation of a triazine moiety induced a PET process, quenching the fluorescence. The addition of Hg²⁺ coordinated with the receptor, blocking the PET pathway and restoring fluorescence. mdpi.com Similarly, a sensor for Pb²⁺, derived from 4-bromo-1,8-naphthalimide, showed high selectivity and sensitivity, demonstrating the versatility of the naphthalimide platform. nih.gov
While specific chemosensing applications using derivatives of this compound itself are not extensively detailed in the literature, the principles established with other 4-substituted naphthalimides are directly applicable. The electron-withdrawing acetyl group would influence the energy levels of the naphthalimide fluorophore, allowing for the fine-tuning of the sensor's photophysical and recognition properties.
The table below summarizes examples of chemosensors based on the 1,8-naphthalimide scaffold, illustrating the potential applications for derivatives of this compound.
| Naphthalimide Derivative Base | Target Analyte | Sensing Mechanism | Observed Response |
| 4-Amino-N-(2-dimethylaminoethyl)-1,8-naphthalimide | High pH, Hg²⁺ | PET mdpi.com | Fluorescence quenching at high pH; fluorescence enhancement with Hg²⁺ mdpi.com |
| N-n-Butyl-4-(salicylideneimino)ethylamino-1,8-naphthalimide | Pb²⁺ | Chelation-enhanced fluorescence | Selective fluorescence enhancement for Pb²⁺ over other metal ions nih.gov |
| 1,8-Naphthalimide-labeled PAMAM Dendrimer | Protons, Transition Metal Ions | PET mdpi.com | Fluorescence quenching upon binding of H⁺ or metal ions like Cu²⁺, Ni²⁺, Co²⁺ mdpi.com |
| 4-Phenyl-1,8-naphthalimide | Water in DMSO | Aggregation-Induced Emission (AIE) mdpi.com | Fluorescence is quenched in pure DMSO but restored upon addition of water mdpi.com |
Molecular Interaction and Mechanism of Action Studies of 4 Acetyl 1,8 Naphthalic Anhydride
The biological activity of 4-Acetyl-1,8-naphthalic anhydride (B1165640), a naphthalimide derivative, is rooted in its interactions with key cellular macromolecules and its ability to modulate specific signaling pathways. Its planar aromatic structure and the presence of an electron-withdrawing acetyl group are critical features that define its mechanism of action at the molecular level. Research has focused on its interactions with DNA, specific proteins, and its profound effects on cellular bioenergetics and apoptosis.
Applications in Advanced Materials and Chemical Sensing
Development of Fluorescent Probes and Sensors
Derivatives of 4-acetyl-1,8-naphthalic anhydride (B1165640) are instrumental in creating fluorescent probes and sensors due to their inherent photophysical characteristics. The 1,8-naphthalimide (B145957) core acts as a robust fluorophore, characterized by high photostability, significant Stokes shifts, and often high fluorescence quantum yields. rsc.org The electron-withdrawing nature of the imide group, combined with the acetyl group at the 4-position, establishes a system ripe for modification, allowing for the fine-tuning of its spectral properties for specific sensing applications.
The design of fluorescent sensors based on the 1,8-naphthalimide framework hinges on modulating the intramolecular charge transfer (ICT) process. ekb.eg The core principle involves coupling the naphthalimide fluorophore (the signaling unit) with a specific receptor (the recognition unit) that can interact with the target analyte (ion or molecule). This interaction triggers a change in the electronic properties of the fluorophore, leading to a detectable change in fluorescence, such as enhancement ("turn-on"), quenching ("turn-off"), or a wavelength shift.
The electronic nature of substituents on the naphthalene (B1677914) ring is paramount.
Electron-donating groups (e.g., amino, alkoxy) at the C-4 position typically enhance fluorescence and induce a red-shift in emission, resulting in yellow-green fluorescence. nih.gov This is due to an efficient ICT from the donor group to the electron-deficient naphthalimide core upon photoexcitation.
Electron-withdrawing groups (e.g., acetyl, nitro, halogen) tend to decrease fluorescence intensity. wikimedia.org
By strategically replacing or modifying these substituents, sensors for various analytes can be engineered. For instance, a receptor containing a chelating moiety for a specific metal ion can be attached to the naphthalimide. Upon binding the ion, the receptor's electronic properties change, which in turn perturbs the ICT state of the naphthalimide, causing a fluorescence response. Similarly, receptors that can form hydrogen bonds or undergo specific reactions with organic molecules can be integrated to create selective sensors. researchgate.net
| Substituent at C-4 | Typical Effect on Fluorescence | Wavelength | Reference |
| Amino (-NH₂) | Enhancement, Green Fluorescence | ~500-550 nm | nih.gov |
| Piperidinyl | Strong Enhancement, Green-Yellow Fluorescence | ~500 nm | nih.gov |
| Chloro (-Cl) | Weak Emission, Blue Fluorescence | ~400 nm | nih.gov |
| Nitro (-NO₂) | Quenching/Reduced Intensity | - | |
| Acetyl (-COCH₃) | Reduced Intensity | - |
This interactive table summarizes the general effects of different substituents on the fluorescence properties of 1,8-naphthalimide derivatives.
The strong fluorescence and good photostability of 1,8-naphthalimide derivatives make them excellent candidates for biological imaging. nih.gov Their ability to function within living cells has been a significant area of research. nih.gov These probes can be designed to be sensitive to the intracellular environment or to target specific organelles or biomolecules.
A notable example involves the hybridization of a 4-amino-1,8-naphthalimide (B156640) fluorophore with an organometallic unit, ferrocene. These conjugates have been successfully employed as fluorescent imaging agents in human cancer cell lines, including K562 (myelogenous leukemia) and MCF-7 (breast cancer). nih.gov The naphthalimide part of the molecule provides the fluorescent signal for imaging, allowing researchers to visualize the distribution of the compound within the cells.
The reactivity of 1,8-naphthalic anhydride and its derivatives allows for their covalent attachment to biomolecules, serving as fluorescent tags. This labeling is a powerful tool for tracking the location, dynamics, and interactions of proteins, DNA, and RNA in biological systems. researchgate.net
The anhydride moiety can readily react with primary amino groups, such as the N-terminus of a protein or the amine group on the side chain of lysine (B10760008) residues. nih.gov This condensation reaction forms a stable, highly fluorescent naphthalimide derivative. A specific cytochemical method has been developed based on the reaction of 3-amino-1,8-naphthalic anhydride with primary amino groups of proteins, particularly selective for lysine and arginine residues, to produce a strong yellow-green fluorescence under violet-blue excitation. nih.gov This allows for the specific visualization of protein-rich structures within cells, such as the cytoplasmic granules of eosinophils. nih.gov Furthermore, derivatives can be designed with specific functional groups that act as anchors for grafting the fluorophore onto biomolecules or other surfaces. nih.gov While some derivatives have shown the ability to bind to DNA, this interaction is not universal across all naphthalimides. biosynth.commdpi.com
The sensitivity of the ICT process in 4-substituted naphthalimides to the polarity of their microenvironment makes them effective sensors for solvent properties like water content and pH.
For water content sensing, a fluorescent probe based on a 1,8-naphthalimide derivative, N-amino-4-(2-hydroxyethylamino)-1,8-naphthalimide (AHN), was synthesized from 4-bromo-1,8-naphthalic anhydride. researchgate.netepa.gov The fluorescence intensity of this probe was observed to decrease linearly with an increasing concentration of water in organic solvents like dioxane, acetonitrile (B52724), and ethanol (B145695). researchgate.netepa.gov This quenching effect is attributed to the interaction of polar water molecules with the excited state of the fluorophore. The probe demonstrated high sensitivity, with detection limits in the range of 0.019% to 0.060% (v/v) depending on the solvent. researchgate.netepa.gov
| Organic Solvent | Detection Limit for Water (% v/v) | Reference |
| Dioxane | 0.019% | researchgate.netepa.gov |
| Acetonitrile | 0.038% | researchgate.netepa.gov |
| Ethanol | 0.060% | researchgate.netepa.gov |
This interactive table shows the detection limits for water in various organic solvents using a naphthalimide-based fluorescent probe.
Furthermore, derivatives such as 4-amino-N-(2-dimethylaminoethyl)-1,8-naphthalimide have been developed as selective chemosensors for detecting high pH levels in aqueous solutions. mdpi.com The introduction of amine groups, which can be protonated or deprotonated, makes the fluorescence properties of the naphthalimide core sensitive to changes in proton concentration. wikimedia.org
Contributions to Organic Electronics and Optoelectronic Devices
The planar structure and π-conjugated system of the 1,8-naphthalimide core, which is the foundation of compounds like 4-acetyl-1,8-naphthalic anhydride, impart favorable electronic properties for use in organic electronic devices. rsc.org These derivatives are explored for their electron-transporting capabilities and electroluminescent behavior. ekb.eg
In the field of organic electronics, 1,8-naphthalimide derivatives are recognized for their potential use in Organic Light-Emitting Diodes (OLEDs). rsc.org Their inherent electron-deficient character, arising from the two electron-withdrawing carbonyl groups of the imide function, makes them suitable candidates for electron-transporting layer (ETL) materials or as emissive components in the OLED stack. rsc.orgekb.eg Dendrimers incorporating amino-1,8-naphthalimide units have been identified as promising non-doping emitters, valued for their high fluorescence and stability. nih.gov
The strong absorption in the visible spectrum and excellent photostability also make naphthalimide derivatives attractive for applications related to solar energy conversion, such as fluorescent solar collectors and as components in dye-sensitized solar cells, which share principles with organic solar cells (OSCs). ekb.egnih.gov Their function is to absorb light efficiently and facilitate charge separation and transport, critical processes for device performance.
Charge Transporting Materials and Semiconductor Applications
The rigid and planar structure of the naphthalimide core, combined with the electronic modulation provided by the acetyl group, makes this compound a promising candidate for use in organic electronics. Naphthalimide derivatives are frequently utilized as potent electron-acceptor moieties in the design of processable organic materials. These materials exhibit low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, alongside favorable optical, electrochemical, and electrical characteristics. The introduction of naphthalimide units into the core of organic semiconductors can significantly enhance their electron-accepting capabilities. For instance, naphthalimide-based derivatives have shown reduction potential values as favorable as -1.12 V, a notable improvement compared to some benzothiadiazole-based semiconductors. rsc.org
While specific charge mobility data for this compound is not extensively documented, research on analogous naphthalimide derivatives provides valuable insights. For example, a series of naphthalimide functionalized push-pull chromophores have been synthesized and their charge carrier mobilities investigated. These studies have reported hole and electron mobilities in the range of 10⁻³ cm² V⁻¹ s⁻¹, demonstrating the potential of the naphthalimide scaffold in facilitating charge transport. rsc.org The electron-withdrawing nature of the acetyl group in this compound is expected to contribute positively to its electron-transporting properties, making it a suitable component for n-type semiconductors in various electronic devices.
Memory Devices and Electrophotographic Applications
The application of this compound in memory devices and electrophotographic applications is not extensively documented in current scientific literature. While naphthalimide derivatives have been explored for a wide array of functions in materials science, their specific use in non-volatile memory or as photoreceptors in electrophotography remains a niche area of research. However, the fundamental properties of naphthalimides, such as their charge transport capabilities and photostability, suggest a theoretical potential for such applications. For instance, the ability of these molecules to accept and transport electrons could be harnessed in the development of charge storage layers for memory devices. Similarly, their strong absorption in the UV-visible region and photoconductive properties could be relevant for use in organic photoreceptors, which are central to electrophotography. Further research is required to fully explore and validate the utility of this compound and its derivatives in these specific technological domains.
Applications in Luminescent Materials Development
The inherent fluorescence of the naphthalimide structure forms the basis for its wide-ranging applications in the development of luminescent materials. The substitution at the 4-position of the naphthalene ring plays a crucial role in tuning the photophysical properties of these compounds.
Laser Dyes and Photonic Applications
Derivatives of 1,8-naphthalimide are recognized for their high fluorescence quantum yields, a key characteristic for their use as laser dyes. nih.gov The fluorescence emission of these compounds can be finely tuned by modifying the substituent at the 4-position. For instance, amino-substituted 1,8-naphthalimides are known to exhibit green fluorescence, while derivatives with a halogen atom or alkoxy groups typically show blue fluorescence. nih.gov
The fluorescence quantum yield (Φf) is a critical parameter for laser dyes, and studies have shown that it is significantly influenced by the nature of the substituent and the solvent polarity. For example, the fluorescence quantum yields of 4-amino-1,8-naphthalimide derivatives can decrease with increasing solvent polarity. rsc.org Conversely, the introduction of a 4-methoxy group has been shown to enhance the molar extinction coefficient and fluorescence quantum yield. mdpi.com Research on N-substituted 1,8-naphthalimide derivatives has highlighted their potential as highly efficient laser dyes. nih.govjst.go.jp The strong fluorescence and good photostability of these compounds make them suitable for various photonic applications, including in fluorescent solar collectors and as emitters in organic light-emitting diodes (OLEDs). rsc.org
Table 1: Photophysical Properties of Selected Naphthalimide Derivatives
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |
| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Hexane | 403 | 460 | 0.83 |
| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Methanol | 425 | 538 | 0.17 |
| 3-Amino-N-propyl-1,8-naphthalimide (3APNI) | Hexane | 363 | 429 | 0.30 |
| 3-Amino-N-propyl-1,8-naphthalimide (3APNI) | Methanol | 421 | 564 | 0.01 |
| 4-Acetylamino-1,8-naphthalimide derivative | CH₃OH | - | 465 | 0.83 |
This table presents a selection of data from various studies to illustrate the influence of substitution and solvent on the photophysical properties of naphthalimide derivatives. rsc.orgnih.gov
Optical Brighteners for Textile and Detergent Industries
Optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs), are chemical compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This phenomenon makes fabrics and paper appear whiter and brighter. britannica.com Naphthalimide derivatives are a significant class of compounds used as optical brighteners for various materials, including synthetic fibers and in detergent formulations. nih.govwikipedia.org
Non-ionic N-alkylated naphthalimides are particularly effective for whitening polyester, but also find use in polyamide, cellulose (B213188) acetate, polyolefins, and polyvinylchloride. wikipedia.org Water-soluble cationic naphthalimides are employed as chlorite-stable whiteners for polyacrylonitrile, exhibiting good light fastness. wikipedia.org The effectiveness of these brighteners lies in their ability to be absorbed by textile fibers from a solution without being subsequently washed out. britannica.com
In the detergent industry, optical brighteners are a key ingredient, typically added in proportions of 0.05-0.3%. wikipedia.org They enhance the perceived cleanliness of laundry by masking yellowing and making clothes appear brighter. theasengineers.com The selection of a specific naphthalimide derivative for use as an optical brightener depends on factors such as its water solubility, substantivity to the target fiber, and stability under washing conditions. google.com
Theoretical and Computational Studies of 4 Acetyl 1,8 Naphthalic Anhydride
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are a cornerstone for investigating the electronic characteristics of 4-Acetyl-1,8-naphthalic anhydride (B1165640). These methods allow for a detailed exploration of the molecule's ground and excited state properties, which are fundamental to its reactivity and photophysical behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules. For 4-Acetyl-1,8-naphthalic anhydride, DFT calculations are employed to determine its optimized molecular geometry, electronic energy levels, and the distribution of electron density.
The presence of the acetyl group at the 4-position significantly influences the electronic properties of the naphthalic anhydride core. As an electron-withdrawing group, the acetyl moiety modulates the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations can precisely quantify this effect, providing values for the HOMO-LUMO energy gap, which is a key indicator of the molecule's kinetic stability and electronic excitation energy.
Computational studies on related 4-substituted 1,8-naphthalic anhydride derivatives have demonstrated that DFT methods, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can accurately predict molecular geometries and electronic properties like ionization potential and electron affinity. For this compound, these calculations would reveal a stabilization of both HOMO and LUMO levels compared to the unsubstituted parent compound, with a pronounced effect on the LUMO due to the acetyl group's electron-withdrawing nature.
Table 1: Representative DFT-Calculated Electronic Properties for Substituted 1,8-Naphthalic Anhydrides
| Substituent at C4 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| -H (unsubstituted) | -7.0 | -2.5 | 4.5 |
| -NH₂ (donating) | -6.2 | -2.3 | 3.9 |
| -COCH₃ (withdrawing) | -7.3 | -2.9 | 4.4 |
| -NO₂ (withdrawing) | -7.8 | -3.4 | 4.4 |
Note: The values in this table are illustrative, based on general chemical principles and trends observed in computational studies of similar aromatic compounds. They serve to demonstrate the expected effects of different substituents.
Investigation of Excited States and Charge Distribution
The photophysical properties of this compound, such as its absorption and emission of light, are governed by its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for investigating these states.
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by determining the energies of electronic transitions from the ground state to various excited states. For naphthalic anhydride derivatives, the lowest energy absorption band typically corresponds to a π-π* transition within the aromatic system. researchgate.net The acetyl group's presence can lead to the emergence of intramolecular charge transfer (ICT) character in the excited states. In an ICT state, electron density moves from one part of the molecule (the donor) to another (the acceptor) upon photoexcitation. In this molecule, the naphthalimide core can act as the donor and the acetyl group as the acceptor.
Studies on similar molecules show that the nature of the substituent at the C4 position is critical. While electron-donating groups strongly enhance ICT and lead to red-shifted fluorescence, electron-withdrawing groups like acetyl and nitro reduce fluorescence intensity. TD-DFT can model the charge distribution in both the ground and excited states, visualizing the charge separation and quantifying the dipole moment of each state. This analysis is crucial for understanding the solvatochromism of the compound—its change in color in different solvents—as polar solvents will preferentially stabilize a more polar excited state, leading to a red-shift in the emission spectrum.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are ideal for understanding electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamics of a molecule over time. For this compound, MD simulations can provide insights into the flexibility of the molecule, particularly the rotational freedom of the acetyl group relative to the rigid planar naphthalic anhydride core.
Furthermore, MD simulations can be used to study the behavior of this compound in different environments, such as in various solvents or in proximity to a polymer or biological macromolecule. This can help predict its solubility and how it might bind to a target site, providing a dynamic picture that complements the static information from quantum calculations.
Structure-Activity Relationship Modeling in Derived Compounds
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used extensively in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. Although this compound is primarily an intermediate, its derivatives, particularly the corresponding naphthalimides, have been widely studied for their potential as anticancer agents due to their ability to intercalate with DNA.
In the context of SAR, the 4-acetyl group is a key structural feature. SAR studies on naphthalimide derivatives have shown that modifications at the 3- and 4-positions of the aromatic core have a significant impact on anticancer activity and spectroscopic properties. The electron-withdrawing nature of the acetyl group influences the planarity and electronic distribution of the molecule, which are critical for DNA intercalation and interaction with enzymes like topoisomerase II.
QSAR models take this a step further by creating a mathematical relationship between a set of calculated molecular descriptors and the observed biological activity. For a series of 4-substituted naphthalimide derivatives, descriptors could include:
Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies (calculated via DFT).
Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Hammett constants).
Topological Descriptors: Indices that describe molecular branching and connectivity.
A QSAR study might reveal that potent anticancer activity is correlated with a specific range of electronic properties at the C4 position. For example, a model could indicate that moderate electron-withdrawing strength, combined with minimal steric bulk, is optimal for activity. Ligand-based computational methods like Comparative Molecular Field Analysis (CoMFA) can be used to generate 3D QSAR models that specify favorable and unfavorable structural modifications for a given biological target.
Q & A
Q. Advanced
- Nitration : Use excess glacial acetic acid as a solvent to favor 4-nitroacenaphthene over 2-nitro isomers. Monitor reaction progress via TLC with ammonia-containing eluents to suppress anhydride dissociation .
- Reduction : Pre-dissolve SnCl₂·2H₂O in concentrated HCl to ensure complete protonation of nitro groups. Post-reduction, wash precipitates sequentially with water, ethanol, and acetone to remove Sn byproducts .
What methodologies enable the use of this compound in designing fluorescent sensors?
Q. Application-Focused
- Chemosensor Design : React the anhydride with amines (e.g., 3-picolyl amine) to form naphthalimide derivatives. The acetyl group enhances electron-withdrawing effects, shifting emission wavelengths for nitroaromatic detection .
- Host-Guest Systems : Incorporate into TADF (thermally activated delayed fluorescence) materials by coupling with sulfonylphenyl groups. Optimize Förster resonance energy transfer (FRET) via steric tuning .
How does the choice of amine substituents affect the photophysical properties of naphthalimide derivatives?
Q. Advanced
- Electron-Donating Groups : Morpholino or alkylamines increase intramolecular charge transfer (ICT), red-shifting fluorescence (e.g., λₑₘ = 520–550 nm) .
- Steric Effects : Bulky substituents (e.g., laurylamine) reduce aggregation-caused quenching (ACQ), enhancing quantum yields in polar solvents .
Characterization : Use time-resolved fluorescence spectroscopy to correlate substituent effects with triplet-state lifetimes .
What analytical techniques are critical for distinguishing 4-substituted vs. 2-substituted naphthalic anhydride isomers?
Q. Methodological
- TLC with Modifiers : Add glacial acetic acid to the eluent to protonate anhydride groups, improving spot separation (Rf difference ~0.3) .
- ¹³C NMR : The 4-substituted isomer shows distinct carbonyl shifts (δ ~160–165 ppm) due to anisotropic effects .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ = 374.1494 for morpholino derivatives) .
How can solvent selection impact the scalability of naphthalic anhydride-based reactions?
Q. Advanced
- Reaction Solvents : Glacial acetic acid is optimal for nitration/oxidation but requires post-reaction neutralization, complicating waste management. Alternatives like dichloromethane improve scalability but may lower yields .
- Purification : Use high-boiling solvents (e.g., DMF) for recrystallization but prioritize acetone for its temperature-sensitive solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
